molecular formula C19H27N3O2 B3010266 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894017-46-0

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B3010266
CAS No.: 894017-46-0
M. Wt: 329.444
InChI Key: IFLAEFFVXJNIPO-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound with the molecular formula C19H27N3O2 and a molecular weight of 329.444.

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available precursors. The synthetic routes often include the formation of the pyrrolidine ring, followed by the introduction of the cycloheptyl and p-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly performed using reagents such as lithium aluminum hydride or sodium borohydride, reduction reactions can convert carbonyl groups to alcohols.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, which can be tailored to achieve desired modifications.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it a valuable tool for understanding biochemical pathways and developing new drugs.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it suitable for use in manufacturing processes and developing new materials.

Mechanism of Action

The mechanism by which 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. Understanding these mechanisms is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.

Comparison with Similar Compounds

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties and biological activities.

    Cycloheptyl derivatives: Compounds with the cycloheptyl group may have comparable stability and reactivity.

    p-Tolyl derivatives: These compounds contain the p-tolyl group and can be used to study the effects of this functional group on chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

1-cycloheptyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-16(12-18(22)23)21-19(24)20-15-6-4-2-3-5-7-15/h8-11,15-16H,2-7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLAEFFVXJNIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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